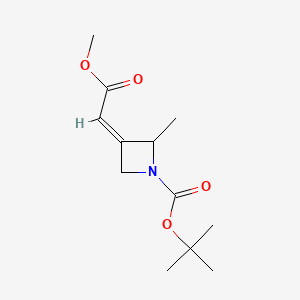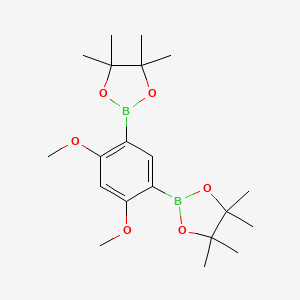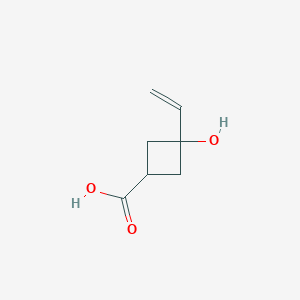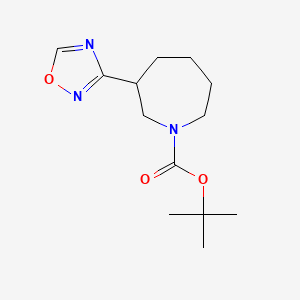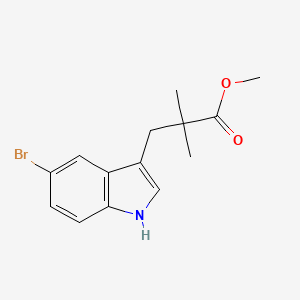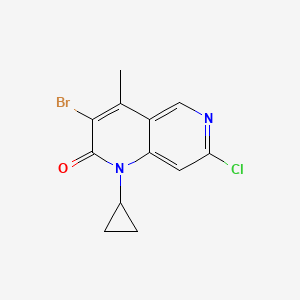
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one: is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce more complex polycyclic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of naphthyridine derivatives with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline: An intermediate in the synthesis of ozenoxacin, an experimental quinolone antibiotic.
Uniqueness: 3-Bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one is unique due to the combination of bromine, chlorine, cyclopropyl, and methyl groups attached to the naphthyridine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H10BrClN2O |
|---|---|
Poids moléculaire |
313.58 g/mol |
Nom IUPAC |
3-bromo-7-chloro-1-cyclopropyl-4-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H10BrClN2O/c1-6-8-5-15-10(14)4-9(8)16(7-2-3-7)12(17)11(6)13/h4-5,7H,2-3H2,1H3 |
Clé InChI |
GVPFAECGIYBFLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=CC(=NC=C12)Cl)C3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)



![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
